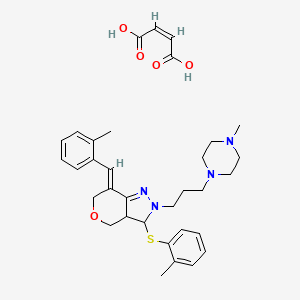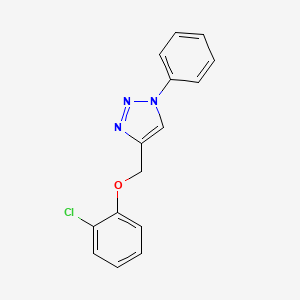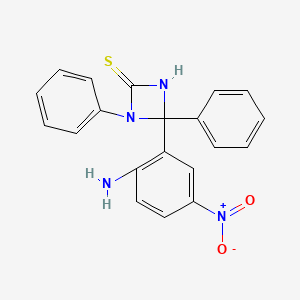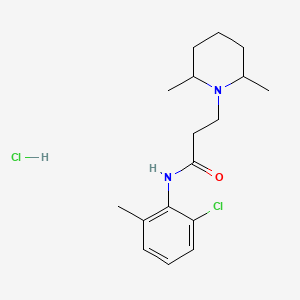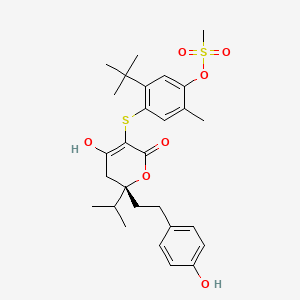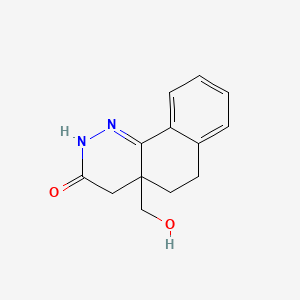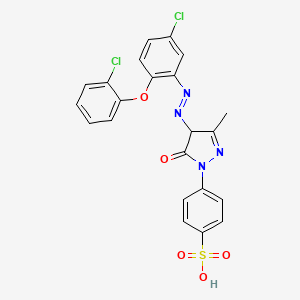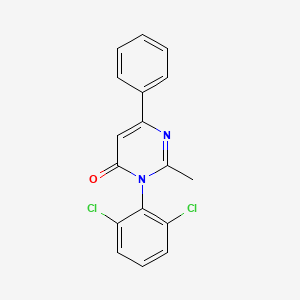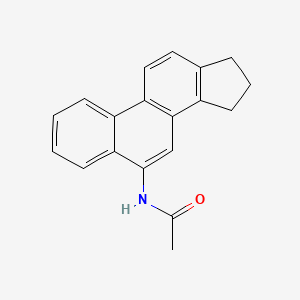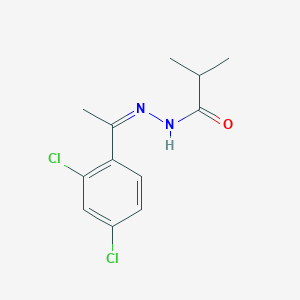
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isobutyric acid moiety and a hydrazide group attached to a benzylidene ring substituted with two chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the reaction of isobutyric acid with (2,4-dichloro-alpha-methylbenzylidene)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. This includes the use of industrial-grade reactants, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chlorine atoms on the benzylidene ring may also play a role in its activity by influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Isobutyric acid, alpha-chloro-2,4-dichloro phenyl ester
- 2-Methylpropanoic acid
- 2,4-Dichlorobenzylidene hydrazine
Uniqueness
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide is unique due to the specific combination of its functional groups and the presence of chlorine atoms on the benzylidene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
128153-96-8 |
|---|---|
Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O/c1-7(2)12(17)16-15-8(3)10-5-4-9(13)6-11(10)14/h4-7H,1-3H3,(H,16,17)/b15-8- |
InChI Key |
YZWLRGZBJBPGMJ-NVNXTCNLSA-N |
Isomeric SMILES |
CC(C)C(=O)N/N=C(/C)\C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)C(=O)NN=C(C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



